8-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Overview
Description
8-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazines. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties . The unique structure of this compound, which includes a fused pyrimidine and triazine ring system, makes it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves the reaction of 4-oxopyrimidin-2-ylthioureas with arylaldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. The formation of the desired product is confirmed through spectral data analysis, including NMR and IR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring or the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 8-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-aryl-6-oxo-2-thioxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a][1,3,5]triazine-7-carboxylate
- 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates
Uniqueness
8-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific substitution pattern and the presence of both pyrimidine and triazine rings. This structural combination enhances its biological activity and makes it a versatile compound for various applications.
Properties
IUPAC Name |
8-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-7-10(18)17-11(9-5-3-2-4-6-9)15-13(19)16-12(17)14-8/h2-7,11H,1H3,(H2,14,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOAIJQULMGGHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(NC(=S)NC2=N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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